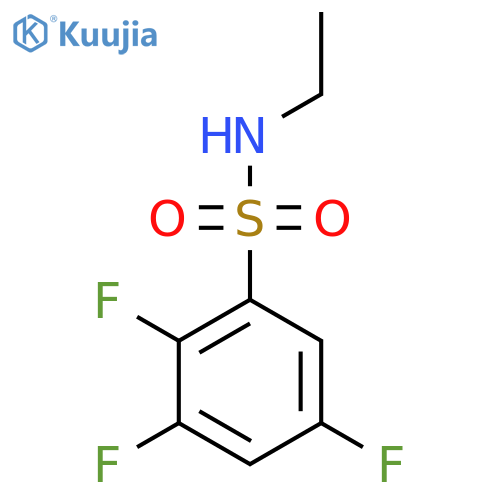Cas no 1881380-03-5 (N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide)

1881380-03-5 structure
商品名:N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide
- EN300-1453637
- 1881380-03-5
-
- インチ: 1S/C8H8F3NO2S/c1-2-12-15(13,14)7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3
- InChIKey: SNYNNUYSMFLBAI-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C=C(C=1F)F)F)(NCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 239.02278416g/mol
- どういたいしつりょう: 239.02278416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 54.6Ų
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453637-2.5g |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 2.5g |
$1454.0 | 2023-06-06 | ||
| Enamine | EN300-1453637-10000mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 10000mg |
$3315.0 | 2023-09-29 | ||
| Enamine | EN300-1453637-1.0g |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 1g |
$743.0 | 2023-06-06 | ||
| Enamine | EN300-1453637-50mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 50mg |
$647.0 | 2023-09-29 | ||
| Enamine | EN300-1453637-0.05g |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 0.05g |
$624.0 | 2023-06-06 | ||
| Enamine | EN300-1453637-250mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 250mg |
$708.0 | 2023-09-29 | ||
| Enamine | EN300-1453637-0.5g |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 0.5g |
$713.0 | 2023-06-06 | ||
| Enamine | EN300-1453637-500mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 500mg |
$739.0 | 2023-09-29 | ||
| Enamine | EN300-1453637-1000mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 1000mg |
$770.0 | 2023-09-29 | ||
| Enamine | EN300-1453637-5000mg |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide |
1881380-03-5 | 5000mg |
$2235.0 | 2023-09-29 |
N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide 関連文献
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
1881380-03-5 (N-ethyl-2,3,5-trifluorobenzene-1-sulfonamide) 関連製品
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
